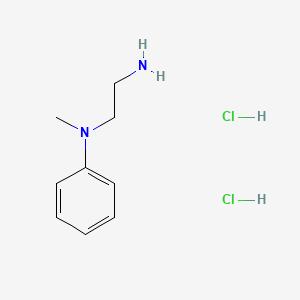
5-Bromo-2-(1H-imidazol-1-YL)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine: is a heterocyclic compound that contains both a bromine atom and an imidazole ring attached to a pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with imidazole.
Copper-Catalyzed Coupling: Another method involves the copper-catalyzed coupling of 5-bromo-2-chloropyrimidine with imidazole in the presence of a base like cesium carbonate and a copper(II) salt in N,N-dimethylformamide at 130°C for 24 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: As mentioned, 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine can be synthesized via nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various substituted pyrimidines.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although specific examples involving this compound are less common.
Common Reagents and Conditions:
Bases: Potassium carbonate, cesium carbonate.
Solvents: Dimethyl sulfoxide, N-methylpyrrolidone, N,N-dimethylformamide.
Catalysts: Copper(II) salts for coupling reactions.
Major Products:
- Substituted pyrimidines and imidazoles depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry:
Building Block: 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry:
作用机制
The specific mechanism of action for 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes .
相似化合物的比较
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-morpholin-1-yl-pyrimidine
- 5-Bromo-2-propyl-1H-imidazole
Uniqueness:
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is unique due to the presence of both a bromine atom and an imidazole ring, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.
属性
IUPAC Name |
5-bromo-2-imidazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDMEQDXMQROEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585985 |
Source


|
| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883230-68-0 |
Source


|
| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)
![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)





